

# Ombitasvir sustained virologic response SVR12 rates

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## Compound Focus: Ombitasvir

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## SVR12 Rates of Ombitasvir-Based Regimens

The **Ombitasvir**/Paritaprevir/ritonavir  $\pm$  Dasabuvir (OBV/PTV/r  $\pm$  DSV) regimen is highly effective. The table below breaks down the SVR12 rates by genotype, cirrhosis status, and specific patient groups [1] [2] [3].

Patient Population / Study	Regimen Details	SVR12 Rate (%)	Notes / Key Findings
<b>Overall (Meta-Analysis, GT1 &amp; 4)</b> [1]	OBV/PTV/r $\pm$ DSV $\pm$ RBV	96.8 (GT1); 98.9 (GT4)	Real-world data from 5,158 patients across 12 countries.
<b>By Genotype &amp; Cirrhosis Status</b> [1]			
· Genotype 1a (with cirrhosis)	OBV/PTV/r $\pm$ DSV $\pm$ RBV	94	
· Genotype 1a (without cirrhosis)	OBV/PTV/r $\pm$ DSV $\pm$ RBV	97	

Patient Population / Study	Regimen Details	SVR12 Rate (%)	Notes / Key Findings
· Genotype 1b (with cirrhosis)	OBV/PTV/r ± DSV ± RBV	98	
· Genotype 1b (without cirrhosis)	OBV/PTV/r ± DSV ± RBV	99	
<b>Prior DAA Failure</b> [3]	OBV/PTV/r + DSV ± SOF ± RBV	95.5 (Part 1); 85.7 (Part 2)	For patients who failed previous DAA regimens.
<b>First-Generation PI Failure</b> [4]	3D ± RBV	97.3 (Per-Protocol)	High efficacy in patients who failed telaprevir, boceprevir, or simeprevir.
<b>Hemodialysis Patients</b> [5]	3D ± RBV	100	Small study (n=15); regimen was safe and effective.
<b>Real-World Study (AMBER)</b> [6]	OBV/PTV/r + DSV ± RBV	98	Independent Polish study; mostly treatment-experienced patients with advanced liver disease.
<b>Low-Dose Ribavirin (GT1a)</b> [2]	OBV/PTV/r + DSV + Low-dose RBV	89.5 (ITT); 94.9 (mITT)	Did not meet non-inferiority vs. weight-based RBV.

## Experimental Protocols & Methodologies

The high SVR12 rates are supported by rigorous clinical trials. Here are the core methodologies common to these studies:

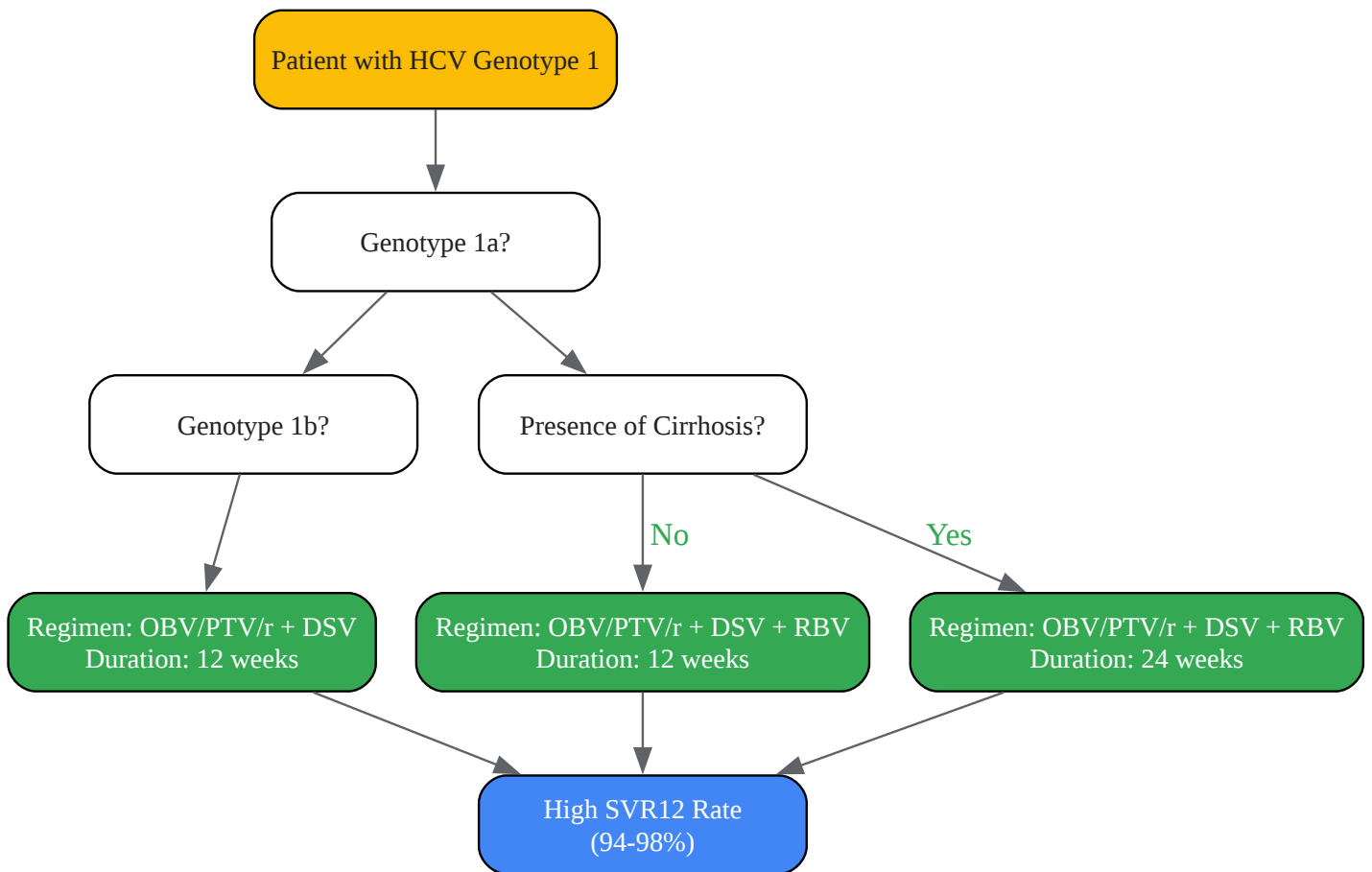
- **Treatment Regimen:** The typical regimen consisted of **once-daily ombitasvir/paritaprevir/ritonavir (OBV/PTV/r)** and **twice-daily dasabuvir (DSV)** [2] [4]. **Ribavirin (RBV)** was added and dosed based on body weight (1000mg or 1200mg daily) for certain patient groups (e.g., genotype 1a, patients with cirrhosis), unless a study specifically investigated a low-dose protocol [2] [4]. Treatment duration was usually 12 weeks, extended to 24 weeks for specific high-risk groups like genotype 1a patients with cirrhosis [4].
- **Patient Selection:** Clinical trials had strict eligibility criteria. They enrolled adults with chronic HCV Genotype 1 or 4 infection. Studies often included a mix of **treatment-naïve** and **treatment-**

**experienced** patients (including prior null responders to pegIFN/RBV or those who failed first-generation protease inhibitors), as well as patients with varying degrees of liver fibrosis, including **compensated cirrhosis** [1] [4]. Key exclusion criteria typically included HIV or HBV co-infection, history of hepatic decompensation, and severe renal impairment (except in studies specifically on hemodialysis patients) [5] [4].

- **Endpoint Measurement:** The primary efficacy endpoint in all cited studies was **Sustained Virologic Response at 12 weeks post-treatment (SVR12)** [1] [2] [4]. SVR12 is defined as having undetectable levels of HCV RNA in the blood (<12 IU/mL or similar threshold depending on the assay) 12 weeks after completing therapy. This endpoint has been validated as highly concordant with the historical gold standard, SVR24, and is considered indicative of a cure [7].
- **Data Analysis:** Efficacy was primarily analyzed using the **Intention-to-Treat (ITT)** population, which includes all patients who received at least one dose of the study drug. Some studies also reported **modified ITT (mITT)** analyses, which exclude patients who discontinued treatment for non-virologic reasons (e.g., lost to follow-up), providing a complementary view of the regimen's virologic efficacy [2].

## Clinical Decision Pathway for Ombitasvir-Based Therapy

The following diagram illustrates the clinical decision-making process for using this regimen, based on patient characteristics and clinical guidelines reflected in the studies.



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## Key Insights for Professionals

- **Proven Real-World Effectiveness:** The high SVR12 rates observed in tightly controlled clinical trials are confirmed in large, diverse real-world cohorts, demonstrating the regimen's effectiveness in routine clinical practice [1] [6].
- **A Viable Retreatment Option:** The regimen shows promise for patients who have failed earlier DAA therapies, including those involving NS3/4A protease and NS5A inhibitors, providing a salvage option for this challenging population [3] [4].
- **Considerations for Special Populations:** The regimen is effective and safe in complex patient groups, such as those with compensated cirrhosis and those on hemodialysis, without the need for dose adjustment in the latter group [1] [5].
- **Role of Ribavirin:** The use of weight-based ribavirin remains critical for maximizing efficacy and minimizing virologic relapse, particularly in patients with genotype 1a infection. Low-dose ribavirin

strategies may compromise efficacy [2].

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## References

1. Real-world effectiveness of ombitasvir /paritaprevir/ritonavir±dasabuvir... [pubmed.ncbi.nlm.nih.gov]
2. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and ... [pmc.ncbi.nlm.nih.gov]
3. Ombitasvir/paritaprevir/ritonavir and dasabuvir with or ... [pubmed.ncbi.nlm.nih.gov]
4. Ombitasvir/paritaprevir/ritonavir & dasabuvir ± ribavirin ... [bmcinfectdis.biomedcentral.com]
5. Efficacy and Safety of the Paritaprevir/Ritonavir/ Ombitasvir /Dasabuvir... [mjima.org]
6. Ongoing Real World Study Reports High Sustained Viral ... [news.abbvie.com]
7. Concordance of sustained virologic response at weeks 4, 12 and 24... [elsevier.es]

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